molecular formula C17H23N3O5 B1439778 Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate CAS No. 1052705-18-6

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1439778
M. Wt: 349.4 g/mol
InChI Key: HPBTYPOTYIAKEE-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as “Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate”, are often used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The synthesis of similar compounds, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves the use of FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic studies and single crystal XRD data .

Scientific Research Applications

Synthetic Pathways and Chemical Applications

Graphical Synthetic Routes of Vandetanib This paper discusses the synthetic routes of Vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in its synthesis. The compound is crucial in substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, providing favorable yields and commercial value in industrial-scale production (Mi, 2015).

Applications in N-Heterocycles Synthesis The paper reviews the use of tert-butanesulfinamide in stereoselective synthesis of amines and derivatives. Tert-butanesulfinamide is prominent in asymmetric N-heterocycle synthesis, particularly in forming structurally diverse piperidines, pyrrolidines, azetidines, and fused derivatives, which are fundamental in natural products and therapeutic compounds (Philip et al., 2020).

Medicinal Chemistry and Drug Design

Piperazine Derivatives in Drug Design This paper emphasizes the significance of the piperazine moiety in drug design, noting its presence in a multitude of drugs with varied therapeutic uses. It explores the structural diversity and therapeutic potential of piperazine derivatives, suggesting that slight modifications to the piperazine nucleus can lead to substantial differences in the medicinal properties of the resultant molecules (Rathi et al., 2016).

Environmental and Industrial Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants This review discusses synthetic phenolic antioxidants (SPAs) like tert-butyl phenols, detailing their environmental occurrence, human exposure, and toxicity. The paper underscores the need for novel SPAs with lower toxicity and migration ability to mitigate potential environmental pollution (Liu & Mabury, 2020).

Application in Fuel Additive Purification This comprehensive review focuses on the use of polymer membranes, especially in the separation of Methanol/Methyl Tert-butyl Ether (MTBE) mixtures via pervaporation. It highlights the efficiency of various polymer membranes, particularly poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, in separating these mixtures, thus improving fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).

Future Directions

The future directions in the study of such compounds could involve further exploration of their biological activities and potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-12(21)13-5-6-14(15(11-13)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBTYPOTYIAKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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